Mycalamide B Mycalamide B Mycalamide B is a natural product found in Mycale with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1874243
InChI: InChI=1S/C25H43NO10/c1-13-10-25(32-8,36-15(3)14(13)2)20(28)22(29)26-23-19-18(33-12-34-23)21(31-7)24(4,5)17(35-19)9-16(11-27)30-6/h14-21,23,27-28H,1,9-12H2,2-8H3,(H,26,29)/t14-,15-,16+,17-,18+,19+,20-,21-,23+,25-/m1/s1
SMILES:
Molecular Formula: C25H43NO10
Molecular Weight: 517.6 g/mol

Mycalamide B

CAS No.:

Cat. No.: VC1874243

Molecular Formula: C25H43NO10

Molecular Weight: 517.6 g/mol

* For research use only. Not for human or veterinary use.

Mycalamide B -

Specification

Molecular Formula C25H43NO10
Molecular Weight 517.6 g/mol
IUPAC Name (2S)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide
Standard InChI InChI=1S/C25H43NO10/c1-13-10-25(32-8,36-15(3)14(13)2)20(28)22(29)26-23-19-18(33-12-34-23)21(31-7)24(4,5)17(35-19)9-16(11-27)30-6/h14-21,23,27-28H,1,9-12H2,2-8H3,(H,26,29)/t14-,15-,16+,17-,18+,19+,20-,21-,23+,25-/m1/s1
Standard InChI Key AAABMNXUOFPYQK-GRMLSQNXSA-N
Isomeric SMILES C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CO)OC)(C)C)OC)OCO2)O)OC)C
Canonical SMILES CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)OC)(C)C)OC)OCO2)O)OC)C

Introduction

Chemical Structure and Properties

Mycalamide B possesses a complex molecular structure characterized by multiple functional groups and stereogenic centers. The compound features distinctive pederin-like structural elements that contribute to its biological activity. The synthetic sample of Mycalamide B that has been fully characterized and structurally verified demonstrates potent biological activity consistent with naturally isolated samples . The structural features of Mycalamide B enable its interaction with specific binding sites on the eukaryotic ribosome, which is crucial for its mechanism of action as a translation inhibitor.

Several derivatives of Mycalamide B have been synthesized and studied, including 18-O-methyl mycalamide B and 10-epi-18-O-methyl mycalamide B, which also demonstrate significant biological activities . These structural analogs provide valuable insights into the structure-activity relationships of this class of compounds and their potential optimization for therapeutic applications.

Biological Activity and Cytotoxicity

In Vitro Cytotoxicity

Mycalamide B exhibits exceptional potency against various cancer cell lines in vitro. Studies have demonstrated that Mycalamide B inhibits the growth of several tumor cell lines with IC50 values in the low nanomolar range . Specifically, concentrations of Mycalamide B that inhibited replication of cultured murine lymphoma P388 cells by 50% were 5 nM or less . In addition to P388 cells, Mycalamide B also potently inhibits the replication of several human tumor cell lines including HL-60, HT-29, and A549, with IC50 values below 5 nM .

The cytotoxic effects of Mycalamide B are observed at extremely low concentrations, highlighting its exceptional potency compared to many other anticancer agents. The compound's ability to effectively target multiple cancer cell types suggests potential broad-spectrum anticancer activity.

In Vivo Antitumor Efficacy

The remarkable in vitro potency of Mycalamide B translates to significant in vivo antitumor activity. At doses as low as 2.5 μg/kg, Mycalamide B demonstrated moderate activity against P388 leukemia in animal models, resulting in an increase in life span of approximately 50% . This activity was observed at exceptionally low doses, highlighting the compound's potent nature.

Further studies have shown that Mycalamide B is active against multiple tumor models. It has demonstrated efficacy in 6 of 8 tumor models tested, including both murine tumors and human tumor xenografts, at doses between 10 and 30 ng/kg . The compound's ability to inhibit the growth of various solid tumors suggests its potential utility against multiple cancer types.

Mechanism of Action

Inhibition of Protein Synthesis

The primary mechanism of action of Mycalamide B is the inhibition of protein synthesis in eukaryotic cells. Mechanism of action studies clearly indicate that Mycalamide B disrupts protein synthesis, with relatively less pronounced effects on RNA and DNA synthesis . This selective inhibition pattern is consistent with the effects of established protein synthesis inhibitors.

Exposure of cultured cancer cells to Mycalamide B results in pronounced inhibition of [³H]leucine incorporation into acid-precipitable material, indicating a strong effect on protein synthesis . The potency ranking for inhibition of protein synthesis among related compounds has been established as: Mycalamide B > Mycalamide A > onnamide . This differential potency correlates with the observed differences in cytotoxicity and in vivo efficacy among these structurally related compounds.

Ribosomal Interaction and Binding Site

Mycalamide B interacts specifically with the eukaryotic ribosome, binding to a site on the large ribosomal subunit. Chemical footprinting studies have identified the Mycalamide B binding site proximal to the C3993 28S rRNA residue on the large ribosomal subunit . This binding results in protection of C3993 from dimethyl sulfate (DMS) methylation, eliminating the C3993 footprint that is typically observed in DMS-treated ribosomes.

Although Mycalamide B and cycloheximide both inhibit translation elongation, there are subtle but significant differences in their detailed mechanisms of action:

  • Mycalamide B arrests the ribosome on the mRNA one codon ahead of cycloheximide.

  • Mycalamide B specifically blocks tRNA binding to the E-site of the large ribosomal subunit.

  • The compounds display different polysome profiles in vivo .

These differences highlight the unique mode of action of Mycalamide B and suggest potential advantages over existing translation inhibitors for certain applications.

Comparative Analysis with Related Compounds

Mycalamide B belongs to a family of structurally related natural products that includes Mycalamide A, onnamide, and pederin. These compounds share similar biological activities but with varying potencies. In terms of protein synthesis inhibition, Mycalamide B demonstrates greater potency than both Mycalamide A and onnamide .

Short-term exposure of squamous carcinoma cells to 18-O-methyl mycalamide B or pederin causes an irreversible inhibition of cellular proliferation, indicating that structural modifications to the Mycalamide B scaffold may retain or even enhance certain biological activities .

The structural similarity between mycalamides and other translation inhibitors provides valuable insights for the development of new therapeutic agents targeting protein synthesis. Understanding the structure-activity relationships within this class of compounds may guide the design of synthetic analogs with improved pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator